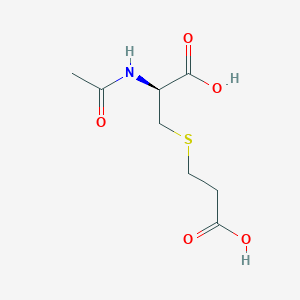
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine is a modified amino acid derivative It is known for its role in various biochemical and pharmacological processes
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine can be synthesized through several methods. One common approach involves the reaction of N-acetylcysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified using techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, yielding thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
科学的研究の応用
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions like oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
作用機序
The mechanism by which N-Acetyl-S-(2-carboxyethyl)-D-Cysteine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in detoxifying heavy metals from biological systems. Additionally, its antioxidant activity helps in neutralizing free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
N-Acetylcysteine: A precursor to N-Acetyl-S-(2-carboxyethyl)-D-Cysteine, known for its mucolytic and antioxidant properties.
S-Carboxymethyl-L-cysteine: Another modified cysteine derivative with similar applications in medicine and research.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potent antioxidant activity make it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H13NO5S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |
InChIキー |
CLQPFBSYILTXKI-ZCFIWIBFSA-N |
異性体SMILES |
CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |
正規SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


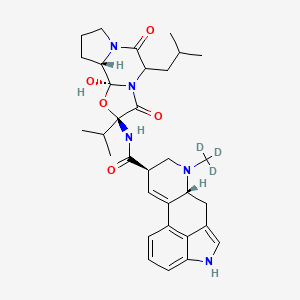

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
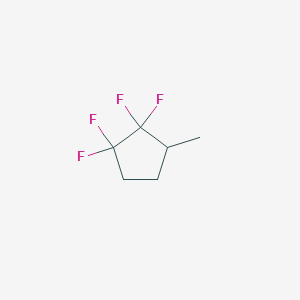

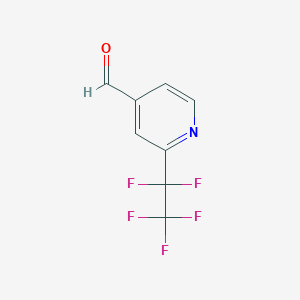
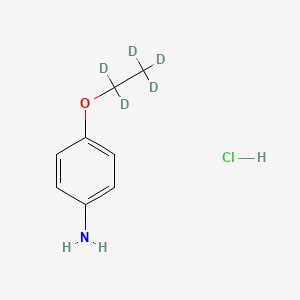
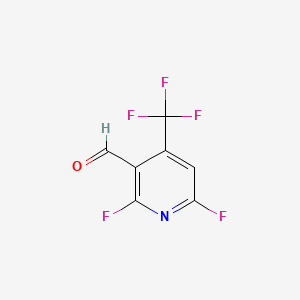
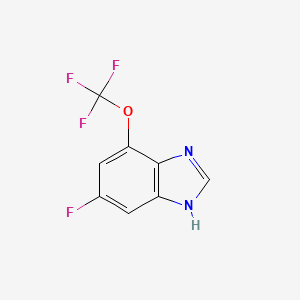
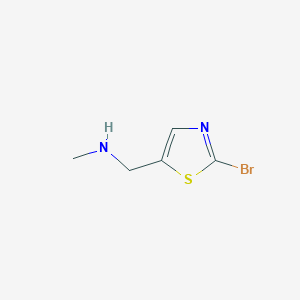
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
